molecular formula C17H15N5O3 B12161227 N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12161227
M. Wt: 337.33 g/mol
InChI Key: FBFCGCLCWSSPAY-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 1,3-benzodioxole moiety linked to a benzamide core substituted with a 5-methyltetrazole group. This compound is structurally notable for its dual heterocyclic systems: the 1,3-benzodioxole (a methylenedioxyphenyl group) and the tetrazole ring. Tetrazoles are recognized as bioisosteres for carboxylic acids, offering improved metabolic stability and hydrogen-bonding capabilities.

Properties

Molecular Formula

C17H15N5O3

Molecular Weight

337.33 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C17H15N5O3/c1-11-19-20-21-22(11)14-5-3-13(4-6-14)17(23)18-9-12-2-7-15-16(8-12)25-10-24-15/h2-8H,9-10H2,1H3,(H,18,23)

InChI Key

FBFCGCLCWSSPAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-benzodioxole, 4-aminobenzamide, and 5-methyl-1H-tetrazole.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide may involve:

    Optimization of Reaction Conditions: Using high-throughput screening to optimize temperature, solvent, and catalyst conditions.

    Scale-Up: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Utilizing techniques such as crystallization, chromatography, and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the amide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups such as halides, nitro groups, or alkyl groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a benzodioxole moiety, which is known for its biological activity. The presence of the tetrazole group enhances the compound's pharmacological profile, making it a candidate for various therapeutic applications.

Antitumor Activity

Research indicates that compounds containing the benzodioxole structure exhibit significant antitumor properties. For example, studies have shown that derivatives of benzodioxole can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Compounds with similar structures have been linked to lower cytotoxicity while maintaining high bioavailability, making them suitable for further development as anticancer agents .

Antibacterial and Antifungal Properties

The compound has also demonstrated antibacterial and antifungal activities. The benzodioxole framework has been associated with antimicrobial effects, which could be leveraged in developing new antibiotics or antifungal treatments. In vitro studies have indicated efficacy against several pathogenic strains, suggesting its potential utility in infectious disease management .

Neuroprotective Effects

Emerging studies suggest that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide may possess neuroprotective properties. Investigations into their effects on neurodegenerative diseases show promise in mitigating oxidative stress and neuronal apoptosis, which are critical factors in conditions such as Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity Effectiveness Mechanism References
AntitumorHighInduction of apoptosis
AntibacterialModerateInhibition of bacterial cell wall synthesis
AntifungalModerateDisruption of fungal cell membranes
NeuroprotectivePromisingReduction of oxidative stress

Case Study 1: Antitumor Efficacy

A study published in the European Journal of Medicinal Chemistry evaluated a series of benzodioxole derivatives for their antitumor activity. The results indicated that specific modifications to the benzodioxole structure could enhance cytotoxic effects against cancer cell lines, providing a foundation for future drug development .

Case Study 2: Antimicrobial Testing

In another investigation, researchers assessed the antibacterial properties of compounds related to this compound against Gram-positive and Gram-negative bacteria. The findings revealed significant inhibition zones in bacterial cultures treated with these compounds, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulation of signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substituents on the benzamide core. Key comparisons include:

Compound Name Core Structure Substituents Biological Activity Reference
N-(1,3-Benzodioxol-5-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide Benzamide + Benzodioxole 5-Methyltetrazole Potential ALDH2 activation (inferred)
Alda-1 (N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) Benzamide + Benzodioxole 2,6-Dichloro ALDH2 activation (reduces infarct size by 60% in vivo)
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide Benzamide + Thiadiazole Isoxazole, phenyl Antimicrobial activity
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides Benzamide + Triazole Benzothiazole, nitro Moderate antimicrobial (E. coli)

Key Observations:

  • Substituent Impact on Activity :
    • Alda-1 : The 2,6-dichloro substitution on benzamide is critical for ALDH2 activation, acting as a structural chaperone. Replacement with a tetrazole group (as in the target compound) may alter binding affinity or enzyme interaction due to differences in polarity and steric effects .
    • Tetrazole vs. Halogens : Tetrazoles enhance solubility and metabolic stability compared to halogens (Cl, Br), making them favorable in drug design for improved pharmacokinetics .
    • Heterocyclic Variations : Thiadiazole and triazole derivatives (e.g., compounds from and ) exhibit antimicrobial activity, suggesting that the choice of heterocycle (tetrazole vs. thiadiazole/triazole) influences target specificity .

Pharmacological and Physicochemical Properties

  • ALDH2 Activation : Alda-1’s dichlorobenzamide structure achieves 60% infarct size reduction in vivo, while the tetrazole analog’s activity remains unverified but theoretically plausible due to structural similarity .
  • Antimicrobial Activity : Thiadiazole and triazole derivatives () show moderate activity against pathogens like E. coli, suggesting that tetrazole analogs could be explored for similar applications .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O3C_{16}H_{16}N_{4}O_{3}, with a molecular weight of 312.33 g/mol. The structure features a benzodioxole moiety and a tetrazole ring, which are often associated with various biological activities.

Biological Activity Overview

Research indicates that compounds containing benzodioxole and tetrazole groups exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown significant antibacterial and antifungal properties.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : There is evidence suggesting that these compounds may inhibit inflammatory pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, modulating their activity and influencing cellular responses.
  • Oxidative Stress Reduction : Similar compounds have been noted for their antioxidant properties, potentially reducing oxidative stress in cells.

Antimicrobial Activity

A study conducted on related benzodioxole derivatives indicated that they possess notable antimicrobial properties. The minimum inhibitory concentration (MIC) values were determined against several bacterial strains, demonstrating effectiveness in inhibiting growth at low concentrations.

Anticancer Studies

In vitro studies have shown that this compound exhibits cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to induce apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

Research highlighted the anti-inflammatory potential of similar compounds by measuring cytokine levels in treated cells. The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Several case studies have been documented regarding the efficacy of related compounds:

StudyCompound TestedBiological EffectReference
1Benzodioxole DerivativeAntimicrobial
2Tetrazole AnalogueAnticancer (MCF-7)
3Benzodioxole-Tetrazole HybridAnti-inflammatory

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